molecular formula C19H18ClN3O3S B12169008 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide

Cat. No.: B12169008
M. Wt: 403.9 g/mol
InChI Key: NQBHQACCQMXFQD-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an indole moiety, and a dioxido-thiazinane ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a chloro-substituted benzoyl chloride, which reacts with an amine to form the benzamide.

    Introduction of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the thiazinane ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, compounds like this are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The indole moiety might play a key role in binding to aromatic amino acid residues, while the benzamide core could interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1H-indol-4-yl)benzamide: Lacks the thiazinane ring.

    3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide: Lacks the chloro substituent.

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the indole moiety.

Uniqueness

The unique combination of the chloro-substituted benzamide, indole, and thiazinane ring in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide provides a distinct set of chemical properties and potential biological activities that are not found in the individual components or simpler analogs.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1H-indol-4-yl)benzamide

InChI

InChI=1S/C19H18ClN3O3S/c20-15-7-6-13(12-18(15)23-10-1-2-11-27(23,25)26)19(24)22-17-5-3-4-16-14(17)8-9-21-16/h3-9,12,21H,1-2,10-11H2,(H,22,24)

InChI Key

NQBHQACCQMXFQD-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4)Cl

Origin of Product

United States

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